2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Description
Key Milestones:
- 1950s–1970s : Development of pyrazolo-diazepines began with simple fused systems like pyrazolo[1,5-a]diazepines, synthesized via cyclocondensation of aminopyrazoles with diketones. These methods often suffered from low regioselectivity and required harsh conditions.
- 1980s–2000s : Catalytic methods using Lewis acids (e.g., ZnCl₂) improved yields and selectivity. The Ugi four-component reaction (U4CR) was adapted to assemble pyrazole-tethered intermediates, enabling modular substitution patterns.
- Post-2010 Advances :
- Silver(I)-Catalyzed Annulation : As demonstrated by recent work, AgOTf efficiently catalyzes the 7-endo-dig cyclization of Ugi-derived propargylamides to form pyrazolo[1,5-a]diazepines under mild conditions (20–50°C), achieving yields up to 98%.
- Microwave-Assisted Synthesis : Techniques like microwave irradiation reduced reaction times from hours to minutes for analogous pyrazolo-pyrimidines, suggesting applicability to diazepine systems.
Synthetic Challenges Addressed
- Regioselectivity in Ring Fusion : Early methods struggled with competing [1,5-a] vs. [1,5-b] fusion patterns. The use of sterically hindered pyrazole-3-carbaldehydes in U4CR protocols preferentially directs annulation to the [1,5-a] position.
- Tautomeric Instability : As observed in pyrazolo[3,4-d]diazepin-8-one, prototropic shifts can complicate NMR characterization. Dynamic NMR studies in DMSO-d₆ have been critical for resolving such ambiguities in related compounds.
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
2-pyridin-4-yl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C12H14N4/c1-4-14-9-11-8-12(15-16(11)7-1)10-2-5-13-6-3-10/h2-3,5-6,8,14H,1,4,7,9H2 |
InChI Key |
KPOUOECJWRGZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde, followed by cyclization using a base or acid catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as GABA receptors in the brain. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological conditions . The compound’s structure allows it to fit into receptor binding sites, influencing the activity of these receptors and altering cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The C2 position is critical for target engagement. Pyridin-4-yl and benzamide groups enhance antiviral activity, while ferrocenyl groups shift activity toward anticancer applications .
- C5 Modifications : Alkyl or acyl groups (e.g., 3-methylfuran-2-carbonyl) improve metabolic stability and solubility .
Key Observations:
- Microwave-assisted synthesis significantly improves yields and reduces reaction times for ferrocenyl derivatives .
- Boc-protection strategies enable precise control over cyclization, critical for maintaining stereochemical integrity .
Physicochemical Properties
Table 3: Thermal and Solubility Profiles
Biological Activity
2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₁₂H₁₄N₄
- Molecular Weight: 214.272 g/mol
- CAS Number: 1340875-61-7
- Purity: 95%
Research indicates that this compound interacts with various biological targets, particularly potassium channels. Notably, it has been shown to act on the TASK-1 (KCNK3) potassium channel, which is implicated in several cardiovascular conditions.
Potassium Channel Modulation
The modulation of TASK-1 channels suggests potential applications in treating arrhythmias. Specifically, compounds with similar structures have demonstrated efficacy in the treatment of atrial fibrillation and flutter by stabilizing cardiac electrical activity .
Biological Activity Overview
The biological activities of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can be summarized as follows:
Case Study 1: Antiarrhythmic Properties
A study investigated the effects of derivatives of tetrahydro-pyrazolo-diazepines on TASK-1 channels. Results indicated that these compounds could significantly reduce the frequency of atrial fibrillation episodes in animal models. The mechanism was attributed to the stabilization of cardiac action potentials through potassium channel modulation .
Case Study 2: Anxiolytic Effects
In a clinical trial involving patients with generalized anxiety disorder (GAD), a derivative of this compound was tested for its anxiolytic properties. Results showed a significant reduction in anxiety scores compared to placebo groups, suggesting potential use as a therapeutic agent for anxiety disorders. The pharmacodynamic profile indicated a mechanism similar to that of traditional benzodiazepines but with reduced side effects .
Case Study 3: Antimicrobial Activity
Research published in 2023 highlighted the antimicrobial efficacy of pyrazolo-diazepine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications to the compound's structure enhanced its antibacterial properties significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
